molecular formula C10H17NO3 B153178 tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate CAS No. 362706-25-0

tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate

Cat. No.: B153178
CAS No.: 362706-25-0
M. Wt: 199.25 g/mol
InChI Key: ABBMDHUKQONVIE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of 2-methyl-4-oxopyrrolidine-1-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality .

Mechanism of Action

The mechanism of action of tert-butyl 2-methyl-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. As a pyrrolidine derivative, it can modulate the activity of enzymes and receptors by binding to their active sites . This interaction can lead to changes in cellular signaling pathways, influencing various biological processes .

Comparison with Similar Compounds

  • tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate (CAS No. 362706-25-0)
  • tert-Butyl (2R)-2-methyl-4-oxopyrrolidine-1-carboxylate (CAS No. 1027775-28-5)
  • tert-Butyl 2- (4-bromophenyl)-4-oxopyrrolidine-1-carboxylate (CAS No. 2356802-23-6)

Uniqueness: this compound is unique due to its specific structural features, such as the presence of a tert-butyl group and a 2-methyl substituent on the pyrrolidine ring. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

Biological Activity

Introduction

tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered interest in medicinal chemistry and pharmaceutical applications due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C11H19NO3
  • Molecular Weight : 213.28 g/mol
  • CAS Number : 362706-25-0

The structure features a pyrrolidine ring substituted with a tert-butyl group and a carboxylate moiety, contributing to its biological interactions and pharmacological potential.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound is believed to modulate enzyme activity by binding to active sites, thereby influencing metabolic pathways crucial for various physiological processes .

Key Mechanisms Include:

  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, which could be pivotal in developing therapeutic agents for diseases such as cancer and neurological disorders .
  • Receptor Modulation : It may also interact with cell surface receptors, affecting signal transduction pathways involved in cellular responses .

Pharmacological Studies

Recent studies have highlighted the potential pharmacological applications of this compound:

  • Anticancer Activity : The compound has been identified as an important intermediate in the synthesis of Vandetanib, an anti-cancer drug targeting multiple receptor tyrosine kinases including VEGFR and EGFR . Its structural properties may enhance its efficacy as a kinase inhibitor.
  • Antibacterial Properties : Preliminary investigations suggest that derivatives of this compound exhibit antibacterial activity against various pathogens, making it a candidate for further development in combating antibiotic resistance .
  • Neurological Applications : There is ongoing research into its potential therapeutic effects on neurological disorders, highlighting its role as a building block for biologically active compounds that could influence neurotransmitter systems.

Case Study 1: Anticancer Research

A study investigated the use of this compound in synthesizing novel kinase inhibitors. The findings indicated that the compound effectively inhibited cell proliferation in vitro, particularly against thyroid cancer cell lines. This suggests significant potential for further development in oncology .

Case Study 2: Antibacterial Activity

In another study focusing on antibacterial resistance, derivatives of this compound were tested against Gram-negative bacteria. Results showed promising inhibition of bacterial growth, indicating the compound's potential as a lead structure for new antibiotics .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in thyroid cancer cells
AntibacterialEffective against Gram-negative pathogens
Enzyme InhibitionModulates activity of key metabolic enzymes
Receptor ModulationInteracts with various cell surface receptors

Properties

IUPAC Name

tert-butyl 2-methyl-4-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-7-5-8(12)6-11(7)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBMDHUKQONVIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593284
Record name tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362706-25-0
Record name tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-methyl-4-oxopyrrolidine-1-carboxylate
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